4-Cyano-1-cyclopropylpiperidine-4-carboxylic acid
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Overview
Description
Preparation Methods
The synthesis of 4-Cyano-1-cyclopropylpiperidine-4-carboxylic acid typically involves multiple steps, starting from readily available precursors. Industrial production methods often employ optimized reaction conditions to ensure high yield and purity, utilizing advanced techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) for quality control .
Chemical Reactions Analysis
4-Cyano-1-cyclopropylpiperidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group, leading to different derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the cyano group, to form various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
4-Cyano-1-cyclopropylpiperidine-4-carboxylic acid has several scientific research applications:
Biology: The compound is studied for its potential biological activities, including its interaction with various biological targets.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 4-Cyano-1-cyclopropylpiperidine-4-carboxylic acid involves its interaction with specific molecular targets. The cyano group can participate in various biochemical pathways, potentially leading to the modulation of enzyme activities or receptor interactions. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest its involvement in key biochemical processes .
Comparison with Similar Compounds
4-Cyano-1-cyclopropylpiperidine-4-carboxylic acid can be compared with other piperidine derivatives, such as:
Piperidine-4-carboxylic acid: Lacks the cyano group, leading to different chemical and biological properties.
Cyclopropylpiperidine derivatives: Similar in structure but may have different functional groups, affecting their reactivity and applications.
The uniqueness of this compound lies in its combination of the cyano and carboxylic acid groups, which confer distinct chemical reactivity and potential biological activities .
Properties
Molecular Formula |
C10H14N2O2 |
---|---|
Molecular Weight |
194.23 g/mol |
IUPAC Name |
4-cyano-1-cyclopropylpiperidine-4-carboxylic acid |
InChI |
InChI=1S/C10H14N2O2/c11-7-10(9(13)14)3-5-12(6-4-10)8-1-2-8/h8H,1-6H2,(H,13,14) |
InChI Key |
QZIDDCKDSHABSX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1N2CCC(CC2)(C#N)C(=O)O |
Origin of Product |
United States |
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